Phosphonic dibromide, (bromomethyl)-

Description

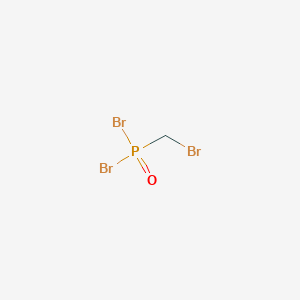

Phosphonic dibromide, (bromomethyl)-, is an organophosphorus compound characterized by a central phosphorus atom bonded to a bromomethyl group and two bromine atoms. Its structural identity is confirmed by spectral data, including a distinct 13C NMR signal at 62.98 ppm for the methylene carbon, indicative of bromomethyl substitution . This compound is often encountered as a byproduct in synthetic pathways targeting heterocyclic systems, such as benzofuran-quinoxaline derivatives . Its reactivity stems from the electron-withdrawing bromine atoms, which enhance the electrophilicity of the phosphorus center, facilitating nucleophilic substitution reactions.

Properties

CAS No. |

6259-97-8 |

|---|---|

Molecular Formula |

CH2Br3OP |

Molecular Weight |

300.71 g/mol |

IUPAC Name |

bromo(dibromophosphoryl)methane |

InChI |

InChI=1S/CH2Br3OP/c2-1-6(3,4)5/h1H2 |

InChI Key |

RNULQUVUKWETPF-UHFFFAOYSA-N |

Canonical SMILES |

C(P(=O)(Br)Br)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Spectral Differences

Phosphonic dibromide, (bromomethyl)-, differs from other phosphonium or phosphonic bromides in its substitution pattern and spectral signatures:

- (2-Naphthylmethyl)triphenylphosphonium bromide (CAS 35160-95-3): Features a bulky naphthylmethyl group, leading to distinct steric effects and UV-Vis absorption shifts compared to the smaller bromomethyl group in the target compound .

- (Carbomethoxymethyl)triphenylphosphonium bromide (CAS 1779-58-4): Contains an electron-withdrawing carbomethoxy group, which alters its reactivity in Wittig reactions compared to the more electrophilic bromomethyl analogue .

- (Bromodifluoromethyl)triphenylphosphonium bromide : The difluoromethyl group introduces strong electronegativity, reducing the phosphorus center’s electrophilicity relative to the bromomethyl-substituted compound .

Table 1: Key Structural and Spectral Comparisons

| Compound Name | Substituent | Key Spectral Feature (13C NMR) | Reactivity Profile |

|---|---|---|---|

| Phosphonic dibromide, (bromomethyl)- | Bromomethyl | 62.98 ppm (methylene carbon) | High electrophilicity |

| (2-Naphthylmethyl)triphenylphosphonium bromide | Naphthylmethyl | Aromatic carbons >120 ppm | Sterically hindered |

| (Carbomethoxymethyl)triphenylphosphonium bromide | Carbomethoxymethyl | ~170 ppm (carbonyl carbon) | Moderate electrophilicity |

Acidity and Electronic Effects

Phosphonic dibromide, (bromomethyl)-, exhibits higher acidity (pKa ~1–2) compared to non-brominated phosphonates due to the electron-withdrawing bromine atoms. This contrasts with α-aminophosphonic acids, which have pKa values closer to carboxylic acids (~2–4) but retain tetrahedral geometry, mimicking enzyme transition states . The bromine substituents also enhance the compound’s stability under acidic conditions, unlike zwitterionic cobalt-phosphonic acid complexes, which decompose at pH < 3 .

Critical Analysis of Contradictions and Limitations

- Dermal Penetration: assumes similar dermal penetration coefficients for phosphonic acids due to structural similarities.

- Stability vs.

Q & A

Q. What are the established synthetic routes for preparing (bromomethyl)phosphonic dibromide derivatives, and what factors influence their yield?

Synthesis typically involves halogenation or substitution reactions. For example, alkylphosphonic dichlorides (e.g., cyclohexylphosphonic dichloride) can react with brominated reagents under controlled conditions to introduce bromomethyl groups . Key factors include:

- Temperature : Lower temperatures (e.g., 20°C) reduce side reactions like hydrolysis, improving polymer yield .

- Solvent polarity : Non-polar solvents minimize undesired solvolysis of reactive intermediates .

- Stoichiometry : Excess brominating agents (e.g., PBr₃) ensure complete substitution of hydroxyl or chloride groups .

Refer to Kibardina et al. (2004) for functionalization protocols using bromomethylphosphonic acid precursors .

Q. Which spectroscopic techniques are critical for characterizing (bromomethyl)phosphonic dibromide derivatives?

- NMR Spectroscopy : ¹H and ³¹P NMR identify bromomethyl group integration and phosphorus environments. For example, ³¹P NMR shifts between +10 to +30 ppm confirm phosphonic dibromide formation .

- Infrared Spectroscopy : P=O stretching (~1250 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) validate structural motifs .

- Elemental Analysis : Ensures stoichiometric ratios of Br and P, critical for verifying purity .

Q. How does IUPAC nomenclature address structural complexity in brominated phosphonic derivatives?

IUPAC prioritizes functional groups by seniority (e.g., phosphonic dibromide > phosphonothioic dichloride). For example, "(2-phosphorodibromidoylethyl)phosphonic dichloride" follows O > S and Cl > Br hierarchy . Substituents like bromomethyl are denoted as prefixes, with numbering based on parent chain position .

Q. What are the stability considerations for handling (bromomethyl)phosphonic dibromide in laboratory settings?

Q. What role do brominated phosphonic derivatives play in organophosphorus chemistry?

They serve as intermediates for synthesizing bioactive molecules (e.g., phosphoantigens) and functionalized polymers. Their reactivity enables C-P bond formation, critical for bone-targeting agents and surface-functionalized materials .

Advanced Research Questions

Q. How can experimental design optimize polycondensation reactions involving (bromomethyl)phosphonic dibromide?

A central composite rotatable design (CCRD) evaluates parameters like molar ratio, temperature, and base concentration. For example:

- Reaction time : Extended durations (24–48 hrs) improve inherent viscosity but risk hydrolysis .

- Base selection : NaOH vs. KOH impacts solubility of intermediates, affecting polymer chain growth .

Data from Prot (1968) and Iliescu et al. (2014) highlight trade-offs between yield (70–90%) and molecular weight under varying conditions .

Q. Which computational methods predict physicochemical properties of brominated phosphonic derivatives?

Q. How to resolve contradictions in hydrolysis kinetics reported for phosphonic dibromides?

Conflicting data (e.g., complete hydrolysis vs. partial stability) arise from solvent polarity and temperature. For example:

Q. What advanced applications exist for bromomethylphosphonic derivatives in materials science?

Q. How to analyze mechanistic pathways in bromomethylphosphonic dibromide reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.